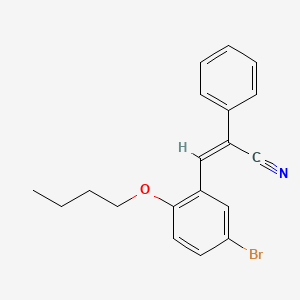
3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile, also known as BBPAN, is a chemical compound that has been of interest to many researchers due to its potential applications in various fields. BBPAN is a nitrile-based compound that has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile has been shown to act as an electron-transporting material in organic electronic devices. When incorporated into the active layer of an OLED or OFET, 3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile helps to facilitate the flow of electrons through the device, resulting in improved device performance.
Biochemical and Physiological Effects:
3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile has not been extensively studied for its biochemical or physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic, making it a promising candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile is its excellent electron-transporting properties, which make it a promising candidate for use in organic electronic devices. However, 3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile is relatively expensive and difficult to synthesize, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile. One potential area of research is the development of new synthetic methods for 3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile that are more efficient and cost-effective. Another potential area of research is the optimization of 3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile for use in specific organic electronic devices, such as OLEDs and OFETs. Additionally, 3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile may have potential applications in other fields, such as materials science and biomedical engineering, which could be explored in future research.
Méthodes De Synthèse
3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile can be synthesized through a series of chemical reactions, starting with the reaction of 2-butoxy-5-bromobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with benzyl bromide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. 3-(5-bromo-2-butoxyphenyl)-2-phenylacrylonitrile has been shown to exhibit excellent electron-transporting properties, making it a promising candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
IUPAC Name |
(Z)-3-(5-bromo-2-butoxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO/c1-2-3-11-22-19-10-9-18(20)13-16(19)12-17(14-21)15-7-5-4-6-8-15/h4-10,12-13H,2-3,11H2,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPOPHJHRWCLDR-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

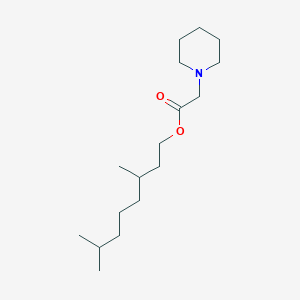
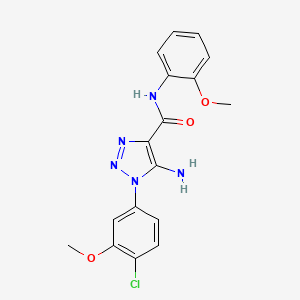
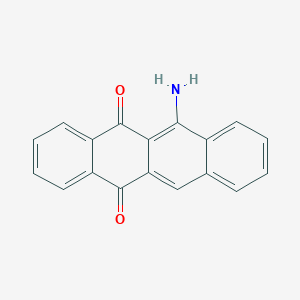

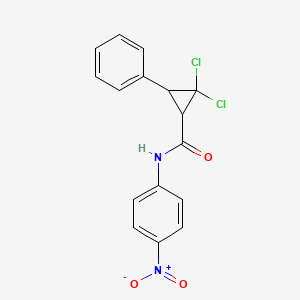
![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)
![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)

![2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5223467.png)
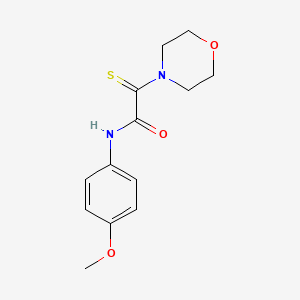
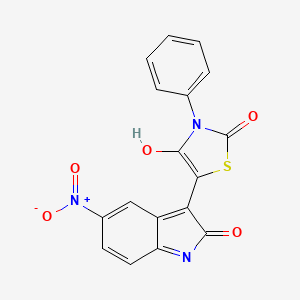
![{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid](/img/structure/B5223512.png)